[Ir(ppy)2(bpy)]PF6
CAS No.:
Cat. No.: VC18323080
Molecular Formula: C32H24F6IrN4P
Molecular Weight: 801.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H24F6IrN4P |
|---|---|
| Molecular Weight | 801.7 g/mol |
| IUPAC Name | iridium(3+);2-phenylpyridine;2-pyridin-2-ylpyridine;hexafluorophosphate |
| Standard InChI | InChI=1S/2C11H8N.C10H8N2.F6P.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-6,8-9H;1-8H;;/q2*-1;;-1;+3 |
| Standard InChI Key | RJJGJTKSOSSNNL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3] |
Introduction
| Property | Value/Description |
|---|---|
| Molecular Formula | C₃₀H₂₂IrN₄PF₆ |
| Molecular Weight | 738.64 g/mol |
| CAS Registry Number | 106294-60-4 |
| Coordination Geometry | Octahedral (Ir³⁺) |
| Ligands | 2× ppy (C₁₀H₈N), 1× bpy (C₁₀H₈N₂) |
| Counterion | PF₆⁻ |
The complex’s electronic structure is influenced by the π-conjugated ppy ligands, which promote metal-to-ligand charge-transfer (MLCT) transitions, while the bpy ligand enhances ligand-centered charge-transfer (LLCT) interactions .
Synthesis and Preparation Methods
The synthesis of [Ir(ppy)₂(bpy)]PF₆ typically involves a three-step process:
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Formation of the Iridium Dimer Precursor:
Iridium trichloride (IrCl₃) reacts with excess 2-phenylpyridine (ppyH) in a polar solvent (e.g., 2-ethoxyethanol) under reflux conditions to form the dimeric intermediate [(ppy)₂IrCl]₂. This step ensures cyclometalation, where the ppy ligand binds to the iridium center via a C–H activation mechanism . -
Ligand Exchange with Bipyridine:
The dimeric intermediate is treated with 2,2′-bipyridine (bpy) in a solvent such as dichloromethane or acetonitrile. The bpy ligand displaces chloride ions, forming the mononuclear complex [Ir(ppy)₂(bpy)]Cl. This step is critical for achieving the desired coordination environment . -
Counterion Metathesis:
The chloride counterion is replaced with hexafluorophosphate (PF₆⁻) via reaction with NH₄PF₆ or AgPF₆, yielding the final product [Ir(ppy)₂(bpy)]PF₆. Silver salts are often preferred for small-scale syntheses due to their higher efficiency in displacing chloride .
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Dimer Formation | IrCl₃, ppyH, 2-ethoxyethanol, 120°C | ~70% |
| Ligand Exchange | bpy, CH₂Cl₂, RT | ~85% |
| Counterion Exchange | NH₄PF₆, MeCN, RT | >90% |
Photophysical and Electrochemical Properties
Absorption and Emission Spectra
[Ir(ppy)₂(bpy)]PF₆ exhibits strong absorption in the visible region (400–500 nm) and emits at lower energies (500–650 nm) due to admixed ³LLCT/³MLCT excited states. Computational studies (DFT/TDDFT) reveal that the emission originates primarily from ligand-centered charge-transfer transitions between the ppy and bpy ligands, with minor contributions from metal-centered states .
Experimental Photophysical Data
| Parameter | Value |
|---|---|
| Absorption λₐᵦₛ (MeCN) | 460 nm (ε = 2.4 × 10⁴ M⁻¹ cm⁻¹) |
| Emission λₑₘ (MeCN) | 580 nm (τ = 1.2 μs, Φ = 0.15) |
| Electrochemical Ox. | +1.2 V vs Fc+/0 (oxidation) |
| Electrochemical Red. | −1.5 V vs Fc+/0 (reduction) |
Electrochemical Behavior
Cyclic voltammetry studies indicate a reversible oxidation process attributed to the iridium center and a reduction process involving the bpy ligand. The redox potentials enable the complex to participate in single-electron transfer (SET) processes, making it suitable for photocatalysis .
Applications in Organic Synthesis and Materials Science
Photoredox Catalysis
[Ir(ppy)₂(bpy)]PF₆ is employed as a photocatalyst in cross-coupling reactions, such as:
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C–C Bond Formation: Facilitates oxidative coupling of alkenes and alkynes via radical intermediates.
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C–H Functionalization: Enables direct C–H activation under visible light, producing arylated or alkylated products .
Materials Science
The complex’s luminescent properties make it a candidate for:
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Light-Emitting Electrochemical Cells (LEECs): Its ³LLCT/³MLCT emission is tunable for red-to-orange light emission.
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Biological Probes: Used in fluorescence imaging due to its photostability and solubility in organic solvents .
Comparative Analysis with Analogous Complexes
[Ir(ppy)₂(bpy)]PF₆ is often compared to derivatives with modified ligands, such as [Ir(dtbbpy)(ppy)₂][PF₆] and [Ir(dF(CF₃)ppy)₂(bpy)]PF₆.
Photophysical and Catalytic Comparison
| Property | [Ir(ppy)₂(bpy)]PF₆ | [Ir(dtbbpy)(ppy)₂][PF₆] | [Ir(dF(CF₃)ppy)₂(bpy)]PF₆ |
|---|---|---|---|
| Emission λₑₘ (MeCN) | 580 nm | 620 nm | 600 nm |
| Quantum Yield (Φ) | 0.15 | 0.20 | 0.18 |
| Catalytic Activity | Moderate | High | High |
| Ligand Stability | Moderate | High | High |
The tert-butyl groups in [Ir(dtbbpy)(ppy)₂][PF₆] enhance steric protection and solubility, while electron-withdrawing groups (e.g., CF₃) in [Ir(dF(CF₃)ppy)₂(bpy)]PF₆ lower the LUMO energy, improving reductive catalysis .
Mechanistic Insights and Computational Studies
Excited-State Dynamics
Time-dependent DFT (TDDFT) calculations reveal that the lowest-energy excited state of [Ir(ppy)₂(bpy)]PF₆ is a mix of ³LLCT (ppy → bpy*) and ³MLCT (Ir → bpy*) transitions. The bpy ligand’s π* orbitals dominate the excited-state configuration, leading to red-shifted emission compared to purely MLCT-based systems .
Electron Transfer Mechanisms
In photocatalysis, the complex undergoes:
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Photoexcitation: Absorption of visible light populates the ³LLCT/³MLCT state.
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Electron Donation/Acceptance: The excited complex participates in SET with substrates, generating radical intermediates.
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Recombination: Return to the ground state with emission of light .
| Parameter | Description |
|---|---|
| Storage Conditions | −20°C, protected from light/moisture |
| Solubility | High in CH₂Cl₂, THF, MeCN |
| Stability | >1 year under inert atmosphere |
Safety Notes
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